
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a butanone backbone with a methoxyphenyl group at one end and a nitrophenyl group at the other. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Example Reaction:
Reactants: 4-Methoxybenzoyl chloride, 4-Nitrobenzene, Aluminum chloride
Conditions: Anhydrous conditions, reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., Br₂), Nucleophiles (e.g., NaOH)
Major Products Formed
Oxidation: 4-Methoxybenzoic acid, 4-Nitrobenzoic acid
Reduction: 4-Methoxyphenyl-2-(4-aminophenyl)butan-1-one
Substitution: Halogenated derivatives, substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methoxy and nitro groups can influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylbutan-1-one: Lacks the nitro group, leading to different reactivity and applications.
1-(4-Nitrophenyl)-2-phenylbutan-1-one:
Uniqueness
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
64780-22-9 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C17H17NO4/c1-3-16(12-4-8-14(9-5-12)18(20)21)17(19)13-6-10-15(22-2)11-7-13/h4-11,16H,3H2,1-2H3 |
InChI-Schlüssel |
ZIGNKABLFIYARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


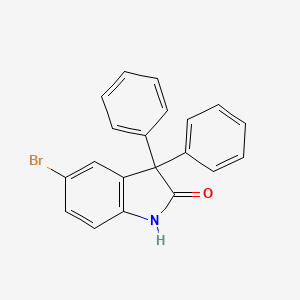
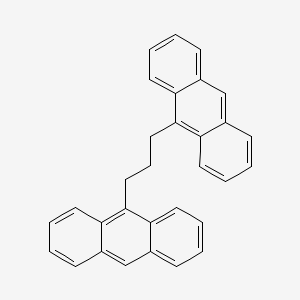
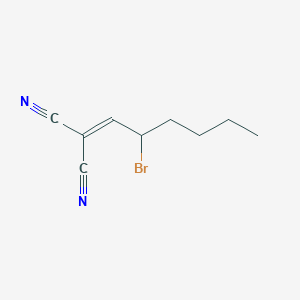
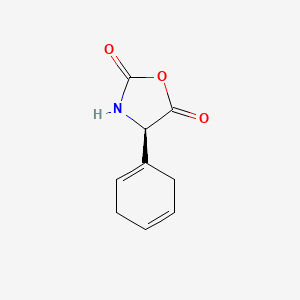


![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
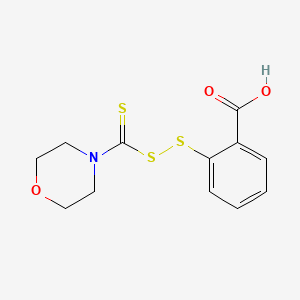
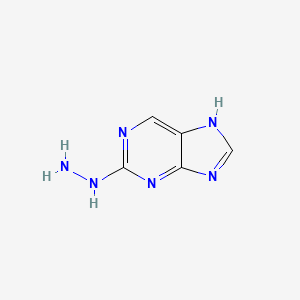

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)

